molecular formula C19H19N B1385349 N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine CAS No. 1040688-82-1

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine

Cat. No.: B1385349
CAS No.: 1040688-82-1
M. Wt: 261.4 g/mol
InChI Key: CBEPUXDVAVZKOB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-methylphenyl group and a 2-(1-naphthyl)ethyl group.

Properties

IUPAC Name

4-methyl-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-15-9-11-18(12-10-15)20-14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEPUXDVAVZKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine typically involves the reaction of 4-methylphenylamine with 2-(1-naphthyl)ethyl halide under basic conditions. Common reagents include sodium or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the naphthyl or methylphenyl groups to their corresponding reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced forms of the naphthyl or methylphenyl groups.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine is primarily recognized for its potential as a pharmaceutical agent. Its structural attributes allow it to interact with various biological targets, making it a candidate for drug development.

  • Analgesic Properties : Similar compounds have been investigated for their analgesic effects, particularly in the context of opioid receptors. The structural similarity to known analgesics suggests that this compound may exhibit comparable effects, warranting further pharmacological studies.
  • Antidepressant Activity : Research into related amines has indicated potential antidepressant effects. The compound's ability to modulate neurotransmitter systems could be explored for developing new antidepressants.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Alkylation Reactions : This involves the alkylation of naphthyl derivatives with 4-methylphenyl amine. Such methods have been optimized to enhance yield and purity.
  • Catalytic Processes : The use of metal catalysts in the synthesis process has been documented, improving efficiency and reducing byproducts. For instance, palladium-catalyzed reactions have shown promise in synthesizing related compounds with high specificity.

Research Applications

In addition to its potential therapeutic uses, this compound serves as a valuable research tool in various scientific fields:

  • Proteomics Research : The compound has been utilized in proteomics studies to investigate protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful for identifying biological pathways.
  • Analytical Chemistry : It can be employed as a reference material in analytical methods such as chromatography and mass spectrometry, aiding in the development of robust analytical protocols.

Case Study 1: Analgesic Activity Assessment

A study conducted on structurally similar compounds demonstrated significant analgesic activity through modulation of opioid receptors in animal models. This suggests that this compound may possess similar properties, meriting further investigation into its efficacy and safety profile.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound highlighted the effectiveness of using dimethyl sulfoxide (DMSO) as a solvent in achieving higher yields. This study provided insights into the reaction conditions that favor the desired product formation while minimizing side reactions.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structure can be compared to amines with variations in aryl/alkyl substituents, electronic effects, and steric profiles:

Table 1: Structural Comparison of Selected Amines
Compound Name Key Substituents Molecular Weight (g/mol) Electronic Effects References
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine 4-Methylphenyl, 2-(1-naphthyl)ethyl ~311.4 (estimated) Methyl (electron-donating), naphthyl (aromatic)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-Ethylbenzyl, 4-methoxyphenyl 283.4 Ethyl (lipophilic), methoxy (strong resonance donor)
[2-(1-naphthyl)ethyl]amine hydrochloride 2-(1-naphthyl)ethyl 203.7 (base) Naphthyl (aromatic), no additional aryl group
N-Benzyl-N-[2-(4-nitrophenyl)ethyl]amine Benzyl, 4-nitrophenyl 256.3 Nitro (electron-withdrawing), benzyl (aromatic)
N-[4-(4-Morpholinyl)phenyl]-N-(1-naphthylmethyl)amine Morpholinylphenyl, naphthylmethyl 318.4 Morpholine (polar, hydrogen-bonding)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound contrasts with electron-withdrawing substituents like nitro (in ) or resonance-donating methoxy groups (in ). This difference may influence acidity/basicity, solubility, and binding interactions.
  • Lipophilicity : Naphthyl and ethyl groups enhance lipophilicity compared to polar morpholine (in ) or methoxy substituents .

Biological Activity

N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine, commonly referred to as a substituted amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methyl group and an ethylamine chain attached to a naphthalene moiety. Its chemical structure can be represented as follows:

N 4 Methylphenyl N 2 1 naphthyl ethyl amine\text{N 4 Methylphenyl N 2 1 naphthyl ethyl amine}

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its interaction with neurotransmitter systems. The compound has shown significant activity as a monoamine transporter inhibitor, particularly affecting dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT).

Neurotransmitter Interaction

Research indicates that this compound exhibits potent inhibitory effects on the reuptake of dopamine and norepinephrine, with IC50 values in the nanomolar range. For example, studies have shown that analogs of this compound can inhibit dopamine transport with an IC50 of approximately 16.3 nM, highlighting its potential as a therapeutic agent for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features. The presence of the naphthyl group is crucial for enhancing binding affinity at monoamine transporters. Modifications to the phenyl or naphthyl substituents can significantly alter pharmacological properties, suggesting a strong correlation between structure and activity.

Substituent Effect on Activity
Methyl on phenylIncreases DAT inhibition
Ethylamine chainEnhances selectivity for NET
Naphthyl groupCritical for overall potency

Case Studies

Several studies have investigated the biological implications of this compound:

  • Dopaminergic Activity : In a study examining various analogs, this compound demonstrated significant inhibition of DAT, suggesting its potential use in treating dopaminergic disorders .
  • Antidepressant Effects : Animal models have shown that compounds similar to this compound exhibit antidepressant-like effects, correlating with their ability to enhance dopamine and norepinephrine levels in the brain .
  • Comparative Studies : When compared to other known monoamine reuptake inhibitors, this compound displayed superior selectivity for NET over SERT, indicating its potential as a targeted treatment option with fewer side effects related to serotonin modulation .

Q & A

Q. Infrared (IR) Spectroscopy :

  • Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm amine and aryl group presence .

High-Resolution Mass Spectrometry (HRMS):

  • Expected molecular ion [M+H]+ for C₂₀H₂₀N₂: m/z 289.1701 (calculated), with deviations ≤2 ppm indicating purity .

What are the key considerations when designing pharmacological assays to study its biological activity?

Level: Advanced
Answer:
Target Identification :

  • Prioritize receptors with structural similarity to known naphthylamine targets (e.g., G protein-coupled receptors, GPCRs). For example, Calhex-231, a naphthyl-containing compound, binds calcium-sensing receptors via hydrophobic interactions .

Q. Assay Design :

  • Use radioligand binding assays (e.g., ³H-labeled ligands) to quantify receptor affinity.
  • Functional assays (e.g., cAMP modulation) assess downstream signaling. Dose-response curves (EC₅₀/IC₅₀) should be validated using triplicate measurements to minimize variability .

Q. Controls :

  • Include positive controls (e.g., NPS R568 for calcium receptor studies) and negative controls (vehicle-only) to normalize data .

How can contradictory data in biological activity studies be analyzed and resolved?

Level: Advanced
Answer:
Root-Cause Analysis :

  • Receptor Subtype Selectivity : Contradictions may arise from off-target effects. Use knockout models or silencing RNA to isolate specific receptor interactions .
  • Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out metabolite interference .

Q. Statistical Approaches :

  • Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity discrepancies. Comparative studies with analogs (e.g., 4-methyl-1-naphthylamine) can identify critical substituents .

What strategies optimize catalytic systems for its synthesis, and what challenges arise?

Level: Advanced
Answer:
Catalyst Optimization :

  • Palladium Catalysts : Pd(OAc)₂ with ligands like Xantphos enhances C-H activation efficiency in naphthyl functionalization (yield: 75–85%) .
  • Solvent Systems : Mixed solvents (e.g., DMF/H₂O) improve catalyst solubility but may complicate purification.

Q. Challenges :

  • Byproduct Formation : Competing pathways (e.g., over-alkylation) require strict temperature control (≤70°C) .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) can be reused ≤3 times before activity drops by 20% .

How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

Level: Advanced
Answer:
Steric Effects :

  • The 1-naphthyl group creates a bulky environment, hindering ortho-substitution in Suzuki-Miyaura couplings. Use electron-deficient aryl boronic acids to enhance reactivity .

Q. Electronic Effects :

  • The methylphenyl group donates electrons via resonance, stabilizing intermediates in Buchwald-Hartwig aminations. Substituent Hammett constants (σ ≈ -0.17) guide electrophile selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine
Reactant of Route 2
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N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine

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